Sunitinib-d4 - 1126721-79-6

Sunitinib-d4

Catalog Number: EVT-1202140
CAS Number: 1126721-79-6
Molecular Formula: C22H27FN4O2
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sunitinib, also known by its molecular formula Sunitinib-d4, is a small molecular tyrosine kinase inhibitor with significant clinical efficacy in the treatment of various malignancies. It was developed to overcome the limitations of earlier tyrosine kinase inhibitors, such as SU6668 and SU5416, which exhibited poor pharmacologic properties and limited efficacy1. Sunitinib has been approved by the US Food and Drug Administration for the treatment of advanced renal cell carcinoma and imatinib-refractory gastrointestinal stromal tumors (GISTs)1. Its role in cancer therapy has been expanding due to its potent antiangiogenic and antitumor activities.

Physical and Chemical Properties Analysis

Sunitinib-d4 exhibits slight differences in its mass due to the presence of four deuterium atoms compared to Sunitinib. This mass difference is critical for its utilization in mass spectrometry [, ]. Other physical and chemical properties are expected to be similar to Sunitinib.

Applications in Various Fields

Oncology

Sunitinib has demonstrated robust antitumor activity in preclinical studies and clinical efficacy in neuroendocrine, colon, and breast cancers1. It has shown to induce apoptosis and growth arrest in renal cell carcinoma (RCC) tumor cells by inhibiting STAT3 and AKT signaling pathways5. In medulloblastoma tumor cells, sunitinib induced apoptosis and inhibited cell proliferation by downregulating STAT3 and AKT7. Furthermore, sunitinib's antiangiogenic properties primarily target tumor endothelium rather than tumor cells to inhibit the growth of RCC9.

Endocrinology

Sunitinib has been observed to induce hypothyroidism in advanced cancer patients, potentially by inhibiting thyroid peroxidase activity10. This side effect necessitates monitoring thyroid function in patients undergoing treatment with sunitinib.

Neurology

In pheochromocytoma tumor cells, sunitinib inhibits catecholamine synthesis and secretion by blocking VEGFR-2 via PLC-γ-related pathways6. This direct effect on tumor cells suggests that sunitinib's action is not solely antiangiogenic but also involves targeting specific tumor cell processes.

Pharmacology

Sunitinib's ability to inhibit ABC transporters like P-glycoprotein and ABCG2 affects the bioavailability of drugs coadministered with sunitinib, which is an important consideration in combination therapies2.

Sunitinib

  • Compound Description: Sunitinib is a multi-targeted tyrosine kinase inhibitor indicated for the treatment of gastrointestinal stromal tumor (GIST), renal cell carcinoma (RCC), and pancreatic neuroendocrine tumors [, , ]. Sunitinib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (c-KIT), FMS-like tyrosine kinase 3 (FLT3), and rearranged during transfection (RET) []. This multi-targeted inhibition disrupts crucial signaling pathways involved in tumor angiogenesis, growth, and proliferation. While generally effective, acquired resistance to sunitinib is a significant clinical challenge [].

N-Desethylsunitinib (M1)1. Compound Description: N-Desethylsunitinib (M1) is the primary active metabolite of sunitinib, generated through metabolic processes involving cytochrome P450 (CYP) enzymes, primarily CYP3A4 []. Similar to sunitinib, N-desethylsunitinib exhibits inhibitory activity against various tyrosine kinases, contributing to the overall therapeutic efficacy of sunitinib [].2. Relevance: N-desethylsunitinib is a metabolite of sunitinib, sharing a high degree of structural similarity with the parent compound, and Sunitinib-d4.

Defluorinated Sunitinib (M3)1. Compound Description: Defluorinated sunitinib (M3) is a metabolite formed during sunitinib metabolism, primarily by the cytochrome P450 enzyme CYP1A2 []. While its precise biological activity remains unclear, defluorinated sunitinib is considered an intermediate in the formation of a potentially toxic quinoneimine metabolite (M5) []. 2. Relevance: Defluorinated sunitinib (M3) is a metabolite of Sunitinib-d4, generated through a specific metabolic pathway.

Quinoneimine-Glutathione Conjugate (M5)1. Compound Description: The quinoneimine-glutathione conjugate (M5) is a reactive metabolite formed through the metabolic activation of sunitinib, primarily by CYP1A2 and to a lesser extent by CYP3A4 []. This metabolite arises from the oxidative defluorination of sunitinib and is trapped by glutathione (GSH) in vitro, suggesting it might be involved in the drug's hepatotoxicity. 2. Relevance: The Quinoneimine-glutathione conjugate (M5) is a metabolite of Sunitinib-d4, produced via oxidative defluorination, a metabolic pathway relevant to sunitinib's toxicity profile.

Axitinib1. Compound Description: Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that specifically targets VEGFRs 1, 2, and 3 [, , , , , ]. This focused inhibition makes axitinib particularly effective in suppressing angiogenesis, a hallmark of tumor growth and progression. 2. Relevance: Axitinib, while structurally distinct from Sunitinib-d4, is often used in combination with pembrolizumab, a PD-1 inhibitor, as a first-line treatment for advanced renal cell carcinoma (RCC) [, , , , , ]. This combination therapy has demonstrated superior efficacy over sunitinib monotherapy in several clinical trials.

Pembrolizumab1. Compound Description: Pembrolizumab is a humanized monoclonal antibody that acts as an immune checkpoint inhibitor by targeting the programmed cell death protein 1 (PD-1) receptor [, , , , , ]. By blocking PD-1, pembrolizumab prevents the suppression of T cell activation, thereby enhancing the immune system's ability to recognize and eliminate tumor cells. 2. Relevance: Although structurally distinct from Sunitinib-d4, pembrolizumab, particularly in combination with axitinib, has emerged as a first-line treatment for advanced RCC, surpassing sunitinib in terms of efficacy [, , , , , ].

Cabozantinib1. Compound Description: Cabozantinib is a multi-kinase inhibitor, targeting VEGFR2, MET, and AXL, approved as second-line therapy for mRCC and has shown to be effective as a first-line therapy in clinical trials [, , ]. 2. Relevance: Cabozantinib is a multi-kinase inhibitor like Sunitinib-d4, and both are used in the treatment of RCC. Moreover, cabozantinib, often combined with nivolumab, is being investigated for its potential in overcoming sunitinib resistance in RCC [].

Nivolumab1. Compound Description: Nivolumab, a monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor, is an immune checkpoint inhibitor that enhances the immune system's capacity to combat cancer cells [, , , , , , ]. It has shown promising results in treating various cancers.2. Relevance: Nivolumab, particularly in combination with ipilimumab (another immune checkpoint inhibitor), has emerged as a first-line treatment for advanced RCC, demonstrating superior efficacy over sunitinib in clinical trials [, , , ]. This combination therapy, targeting the immune system, offers an alternative approach to sunitinib's multi-kinase inhibition strategy [, ].

Ipilimumab1. Compound Description: Ipilimumab, a monoclonal antibody targeting cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), is another immune checkpoint inhibitor often used in combination with nivolumab [, , , , ]. Like nivolumab, it enhances the immune response against tumor cells.2. Relevance: The combination of nivolumab and ipilimumab has shown greater efficacy than sunitinib in treating advanced RCC [, , ]. This finding positions the nivolumab-ipilimumab combination as a potential alternative for patients who do not respond well to or develop resistance to sunitinib [, ].

Mechanism of Action

Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which play a crucial role in angiogenesis and tumor growth1. It also targets other tyrosine kinases such as KIT, FLT3, colony-stimulating factor 1 (CSF-1), and RET, which are implicated in various malignancies1. Sunitinib's inhibition of these RTKs leads to the suppression of tumor growth and angiogenesis, as demonstrated in preclinical studies1. Additionally, sunitinib has been shown to inhibit the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1) and ABCG2, which may enhance the bioavailability of coadministered drugs2.

Properties

CAS Number

1126721-79-6

Product Name

Sunitinib-d4

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl]-1H-pyrrole-3-carboxamide

Molecular Formula

C22H27FN4O2

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i9D2,10D2

InChI Key

WINHZLLDWRZWRT-IMVYMHHKSA-N

SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C

Synonyms

N-[2-Diethylamino(ethyl-d4)]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide; Sutent-d4; SU-11248-d4;

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N(CC)CC)NC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.